6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
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Overview
Description
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine is an organic compound that features a benzoxazole ring substituted with a piperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via an acylation reaction. This involves reacting the benzoxazole core with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The piperidine-1-carbonyl group can interact with enzymes or receptors, modulating their activity. The benzoxazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Benzoxazole: A heterocyclic compound with a fused benzene and oxazole ring.
Uniqueness
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine is unique due to the combination of the benzoxazole and piperidine-1-carbonyl moieties. This combination imparts specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2-amino-1,3-benzoxazol-6-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H15N3O2/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |
InChI Key |
FDUPDIJQJCJVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(O3)N |
Origin of Product |
United States |
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